MAO-B Inhibitory Activity: 185 nM IC50 Against Human Enzyme
2-[5-(2-Fluorophenyl)-1,3-oxazol-2-yl]benzoic acid exhibits human monoamine oxidase B (MAO-B) inhibitory activity with an IC50 value of 185 nM, as measured by fluorescence spectrometry using baculovirus-infected BT1 cell microsome fractions expressing the recombinant human enzyme [1]. For context, this potency places the compound in a moderate range relative to known MAO-B inhibitor chemotypes. For comparison, a structurally related 2,6-diarylbenzo[d]oxazole series reported in 2025 showed MAO-B IC50 values of 182-184 nM for optimized lead compounds [2], while the clinically used selective MAO-B inhibitor selegiline exhibits sub-nanomolar potency in recombinant enzyme assays.
| Evidence Dimension | MAO-B enzyme inhibition potency |
|---|---|
| Target Compound Data | IC50 = 185 nM |
| Comparator Or Baseline | 2,6-diarylbenzo[d]oxazole leads: IC50 = 182-184 nM; Selegiline: sub-nM range |
| Quantified Difference | Target compound IC50 is comparable to recently reported oxazole-class MAO-B inhibitors; ~100-1000× less potent than selegiline |
| Conditions | Recombinant human MAO-B expressed in baculovirus-infected BT1 cells, microsome fraction, fluorescence spectrometry detection |
Why This Matters
The MAO-B IC50 value provides a validated biochemical endpoint for structure-activity relationship (SAR) studies and enables direct potency comparison with other MAO-B inhibitor chemotypes in the same assay format.
- [1] BindingDB. BDBM50134792 (CHEMBL3736131). IC50: 185 nM. Inhibition of human MAO-B expressed in baculovirus infected BT1 cells microsome fraction by fluorescence spectrometry. View Source
- [2] KIST. 2,6-Diarylbenzo[d]oxazoles as MAO-B inhibitors for the treatment of Parkinson's disease. Compounds 4a (IC50 = 0.182 μM) and 4f (IC50 = 0.184 μM). View Source
